molecular formula C10H20BrO5P B2938705 TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE CAS No. 179106-93-5

TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE

Cat. No.: B2938705
CAS No.: 179106-93-5
M. Wt: 331.143
InChI Key: YLZQCXBJSCWQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE is a chemical compound with the molecular formula C10H20BrO5P and a molecular weight of 331.14 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Mechanism of Action

Preparation Methods

The synthesis of TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE typically involves the reaction of tert-butyl bromoacetate with diethyl phosphite. The reaction is carried out under controlled conditions to ensure high yield and purity. The ester is dissolved in diethyl ether, washed with ice-cold 10% aqueous potassium carbonate, dried over calcium chloride, filtered, and evaporated. The product is then fractionated through a Vigreux column under vacuum .

Chemical Reactions Analysis

TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding acid and alcohol.

Common reagents used in these reactions include bases like potassium carbonate and acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE is used in various scientific research applications:

Properties

IUPAC Name

tert-butyl 2-bromo-2-diethoxyphosphorylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BrO5P/c1-6-14-17(13,15-7-2)8(11)9(12)16-10(3,4)5/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZQCXBJSCWQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(=O)OC(C)(C)C)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BrO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Combine t-butyl diethylphosphonodibromoacetate (75.6 g, 184 mmol) and isopropanol (190 mL). Cool to 0° C. Add a solution of tin (II) chloride (33.2 g, 175 mmol) in water (190 mL). After the addition is complete, warm to ambient temperature. After 1 hour, extract the reaction mixture three times with chloroform. Combine the organic layers and extract with water, dry over MgSO4, filter, and evaporate in vacuo to give the title compound.
Quantity
75.6 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step Two
Quantity
33.2 g
Type
reactant
Reaction Step Three
Name
Quantity
190 mL
Type
solvent
Reaction Step Three

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